2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde
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Overview
Description
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is an organic compound with the molecular formula C7H9F3OS It features a thiolane ring substituted with a trifluoroethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde typically involves the introduction of the trifluoroethyl group into a thiolane ring. One common method is the trifluoroethylation of thiolane derivatives using reagents such as trifluoroethyl iodide under basic conditions. The reaction conditions often include the use of a strong base like potassium tert-butoxide and a suitable solvent such as dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(2,2,2-Trifluoroethyl)thiolane-2-carboxylic acid
Reduction: 2-(2,2,2-Trifluoroethyl)thiolane-2-methanol
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry for drug development.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceuticals that require fluorinated moieties to enhance their metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde largely depends on its chemical structure. The trifluoroethyl group can influence the compound’s reactivity by stabilizing negative charges through inductive effects. This can affect the compound’s interactions with biological targets, such as enzymes or receptors, potentially leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2,2-Trifluoroethyl)thiolane-2-carboxylic acid
- 2-(2,2,2-Trifluoroethyl)thiolane-2-methanol
- 2-(2,2,2-Trifluoroethyl)thiolane-2-thiol
Uniqueness
2-(2,2,2-Trifluoroethyl)thiolane-2-carbaldehyde is unique due to the presence of both a trifluoroethyl group and an aldehyde functional group.
Properties
Molecular Formula |
C7H9F3OS |
---|---|
Molecular Weight |
198.21 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethyl)thiolane-2-carbaldehyde |
InChI |
InChI=1S/C7H9F3OS/c8-7(9,10)4-6(5-11)2-1-3-12-6/h5H,1-4H2 |
InChI Key |
XOSGEJKLSWFQKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(SC1)(CC(F)(F)F)C=O |
Origin of Product |
United States |
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